Cas no 130018-77-8 (Levocetirizine)

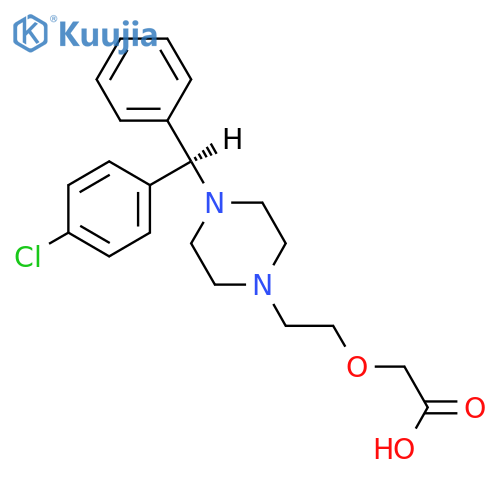

Levocetirizine structure

商品名:Levocetirizine

Levocetirizine 化学的及び物理的性質

名前と識別子

-

- (R)-2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid

- (R)-Cetirizine Dihydrochloride

- levocarnitine

- Vardenafil

- vardenafilH

- Vivanza

- Alerlisin

- 2-[2-[4-[(4-Chlorophenyl)-phenyl-methyl]piperazin-1-yl]ethoxy]acetic acid

- LEVOCETRIZINE

- Cetirizine-d4

- LEVOCETIRIZINE

- (R)-Cetirizine

- Levocetirizine-d4

- (R)-Cetirizine-d4

- Cetirizine R-Isomer

- -2-(2-(4-((4-Chlorophenyl)

- LevocetirizineHydrochloride

- Singulair and xyzal combination

- EN300-20600167

- s5864

- CS-0012812

- Q421091

- Acetic acid, (2-(4-((R)-(4-chlorophenyl)phenylmethyl)-1-piperazinyl)ethoxy)-

- BRD-K27184429-300-01-3

- 130018-77-8

- (2-{4-[(R)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}ethoxy)acetic acid

- Levocetirizine (USAN/INN)

- Levocetirizine [USAN:INN:BAN]

- (2-(4-((R-p-Chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)acetic acid

- AC-15295

- R06AE09

- (2-(4-((R)-p-chloro-alpha-phenylbenzyl)-1-piperazinyl)ethoxy)acetic acid

- HCP 1102

- UNII-6U5EA9RT2O

- 6U5EA9RT2O

- PDSP2_000268

- NS00071601

- LEVOCETIRIZINE [MART.]

- Acetic acid, 2-[2-[4-[(R)-(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-

- ZKLPARSLTMPFCP-OAQYLSRUSA-N

- R-levocetirizine

- AB00639972-08

- Cetirizine (r)-form

- MLS001401375

- levocetirizinum

- 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]-1-piperazinyl]ethoxy]acetic acid

- Cetirizine (-) isomer

- Levocetirizina

- (2-(4-((R)-(4-CHLOROPHENYL)PHENYLMETHYL)PIPERAZIN-1-YL)ETHOXY)ACETIC ACID

- Vozet

- CHEMBL1201191

- AKOS016844241

- BIDD:GT0791

- ACETIC ACID, (2-(4-((R)-(4-CHLOROPHENYL)PHENYLMETHYL)-1-PIPERAZINYL)ETHOXY)

- HCP1102

- Xazal

- (2-{4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetic acid

- SMR000466315

- PDSP2_000117

- DTXCID1078785

- Cetirizine, (-)-

- CETIRIZINE (R)-FORM [MI]

- Levocetirizine [INN]

- LEVOCETIRIZINE [WHO-DD]

- DTXSID60156294

- Levocetirizine (dihydrochloride)

- MLS000759420

- NCGC00263567-04

- SCHEMBL4914

- D07402

- Xarlin

- (-)-Cetirizine

- PDSP1_000117

- 2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid

- BDBM85030

- GTPL1214

- LEVOCETIRIZINE (MART.)

- LEVOCETIRIZINE [VANDF]

- H230000000

- 2-(2-(4-((R)-(4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid

- Cetirizine, (r)-

- CCG-101021

- G13265

- HMS2051N10

- HMS2231M24

- HY-B0814

- Xazal (TN)

- DB06282

- CHEBI:94559

- (R)-Cetirizine (dihydrochloride)

- LEVOCETIRIZINE [USAN]

- PDSP1_000269

- 2-(2-{4-[(R)-(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethoxy)acetic acid

- Levocetirizine

-

- MDL: MFCD04112703

- インチ: 1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)

- InChIKey: ZKLPARSLTMPFCP-OAQYLSRUSA-N

- ほほえんだ: C1=CC=C(C=C1)[C@H](C2=CC=C(C=C2)Cl)N3CCN(CC3)CCOCC(=O)O

計算された属性

- せいみつぶんしりょう: 388.15500

- どういたいしつりょう: 388.155

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 27

- 回転可能化学結合数: 8

- 複雑さ: 443

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 53A^2

じっけんとくせい

- 密度みつど: 1.237

- ゆうかいてん: 205-208°C (dec.)

- ふってん: 542.1°Cat760mmHg

- フラッシュポイント: 281.6°C

- PSA: 53.01000

- LogP: 3.02400

Levocetirizine セキュリティ情報

- ちょぞうじょうけん:-20°C Freezer

Levocetirizine 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Levocetirizine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1469-50mg |

Levocetirizine |

130018-77-8 | 99.9% | 50mg |

¥ 990 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1469-100mg |

Levocetirizine |

130018-77-8 | 99.9% | 100mg |

¥ 1854 | 2023-09-07 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1469-2 mg |

Levocetirizine |

130018-77-8 | 98.00% | 2mg |

¥288.00 | 2022-04-26 | |

| TRC | L379253-500mg |

Levocetirizine |

130018-77-8 | 500mg |

795.00 | 2021-08-04 | ||

| Chemenu | CM169625-1g |

(R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid |

130018-77-8 | 95% | 1g |

$482 | 2021-08-05 | |

| Chemenu | CM169625-1g |

(R)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetic acid |

130018-77-8 | 95% | 1g |

$449 | 2022-03-02 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1469-10 mg |

Levocetirizine |

130018-77-8 | 98.00% | 10mg |

¥664.00 | 2022-04-26 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T1469-100 mg |

Levocetirizine |

130018-77-8 | 98.00% | 100MG |

¥2264.00 | 2022-04-26 | |

| MedChemExpress | HY-B0814-25mg |

Levocetirizine |

130018-77-8 | 99.41% | 25mg |

¥1000 | 2024-07-20 | |

| MedChemExpress | HY-B0814-100mg |

Levocetirizine |

130018-77-8 | 99.41% | 100mg |

¥2200 | 2024-07-20 |

Levocetirizine 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

130018-77-8 (Levocetirizine) 関連製品

- 83881-51-0(Cetirizine)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:130018-77-8)Levocetirizine

清らかである:99%/99%

はかる:50mg/100mg

価格 ($):150.0/276.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:130018-77-8)左西替利嗪

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ